2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole
Description
Properties
IUPAC Name |
1H-indol-2-yl-[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-31-21-9-5-4-8-20(21)29-16-24-26-22(29)15-27-10-12-28(13-11-27)23(30)19-14-17-6-2-3-7-18(17)25-19/h2-9,14,16,25H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISIFYJTBMNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the piperazine moiety: This step often involves a Mannich reaction, where the triazole derivative is reacted with formaldehyde and piperazine.
Coupling with the indole ring: The final step involves the coupling of the piperazine-triazole intermediate with an indole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Chemical Reactions Analysis
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole moieties, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole has a wide range of scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Neuropharmacology: The compound is investigated for its potential effects on the central nervous system, including its role in modulating neurotransmitter receptors.
Antibacterial and Antifungal Agents: Derivatives of this compound have shown promising activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation or inhibition of smooth muscle contraction . Molecular dynamics simulations and docking studies have provided insights into the binding interactions and conformational changes induced by the compound .
Comparison with Similar Compounds
Similar compounds to 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole include:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
These compounds share structural similarities, particularly the presence of arylpiperazine moieties, but differ in their specific substituents and overall pharmacokinetic profiles, which contribute to their unique therapeutic effects.
Biological Activity
The compound 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole is a novel synthetic derivative that has garnered attention for its potential biological activities. This article focuses on the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the coupling of a piperazine derivative with an indole moiety and a triazole ring. The process often employs methods such as microwave-assisted synthesis or traditional organic synthesis techniques to improve yields and purity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains and fungi.
- Anticancer Properties : The compound has shown promising results in inhibiting the growth of cancer cell lines.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various pathogens. In vitro studies demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential was assessed in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values indicating effective dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HT-29 | 15.0 |
| A549 | 10.0 |
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Mechanisms
The anti-inflammatory activity was explored in cellular models of inflammation. The compound was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to this compound displayed significant activity against human cancer cells. The study concluded that modifications on the triazole ring could enhance potency and selectivity against specific cancer types .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that compounds with similar structural features effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Q & A
Q. In Silico Approaches :
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 to predict metabolic hotspots (e.g., methoxy group demethylation) .
- ADMET Prediction : Use tools like SwissADME to optimize logP (aim for 2–4) by substituting the 2-methoxyphenyl with polar groups (e.g., morpholine) without compromising permeability .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in triazole alkylation (e.g., δ 7.8–8.2 ppm for triazole protons) .
- HPLC-PDA : Monitor purity (>95%) using a C18 column (MeCN/H₂O gradient) to detect byproducts from incomplete piperazine acylation .
Advanced: What strategies mitigate off-target effects in neurological studies, given the compound’s piperazine scaffold?
Piperazine derivatives often interact with dopamine D₂ or 5-HT₂A receptors.
Mitigation Approaches :
- Selective Functionalization : Introduce bulky substituents (e.g., tert-butyl) on the piperazine nitrogen to block off-target binding, as demonstrated in selective 5-HT₂A antagonists .
- Pharmacophore Masking : Temporarily protect the piperazine with a prodrug moiety (e.g., acetyl) to reduce CNS penetration .
Basic: How does the methoxy group on the triazole influence stability under physiological conditions?
The 2-methoxyphenyl group enhances lipophilicity but is prone to oxidative demethylation by hepatic CYP450 enzymes.
Stabilization Methods :
- Deuterium Exchange : Replace methoxy hydrogens with deuterium to slow metabolism (deuterated analogues show 2–3× longer half-life in vivo) .
Advanced: What structural analogues have shown promise in overcoming multidrug resistance (MDR) in cancer models?
Q. Key Modifications :
| Analogue | Modification | Activity vs. MDR | Source |
|---|---|---|---|
| A1 | Replacement of indole with β-carboline | P-gp inhibition (IC₅₀ = 1.2 µM) | |
| A2 | Addition of a thiazole ring to triazole | Synergy with doxorubicin (CI = 0.3) |
Basic: What solvents and catalysts optimize the final coupling step in synthesis?
- Solvent : DCM/THF (1:1) balances reactivity and solubility .
- Catalyst : DMAP (10 mol%) accelerates acylation of the piperazine nitrogen .
Advanced: How can cryo-EM or X-ray crystallography elucidate binding modes with non-canonical targets?
Recent studies on similar triazole-piperazines revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
